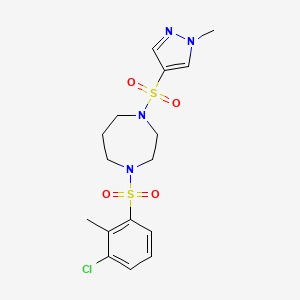

1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C16H21ClN4O4S2 and its molecular weight is 432.94. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a synthetic compound that has garnered attention for its potential biological activities. The structural complexity of this compound, characterized by the presence of sulfonyl and diazepane moieties, suggests diverse pharmacological properties. This article reviews the biological activity of this compound based on available literature, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C18H20ClN3O4S2 with a molecular weight of approximately 397.9 g/mol. The presence of a chlorinated aromatic ring and pyrazole contributes to its lipophilicity and potential interaction with biological targets.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The sulfonyl group is known to interact with various enzymes, potentially acting as a reversible or irreversible inhibitor.

- Receptor Modulation : The diazepane ring may facilitate binding to specific receptors in the central nervous system (CNS), influencing neurotransmitter systems.

- Antiviral Activity : Similar compounds have shown efficacy against viral infections, suggesting potential antiviral properties for this diazepane derivative.

Antiviral Activity

Recent studies have indicated that compounds with similar structural features exhibit antiviral activity. For instance, derivatives of sulfonamides have been identified as inhibitors against viruses like the Yellow Fever Virus (YFV) and HIV .

| Compound | Virus Target | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|---|

| RCB16003 | YFV | 3.2 | 24 | 7.5 |

| RCB16007 | YFV | 7.9 | 17 | 2.2 |

This table illustrates the selectivity and potency of related compounds, suggesting that this compound may exhibit similar properties.

Anticancer Activity

Sulfonamide derivatives have been explored for their anticancer properties. A study involving 1,2-bis(sulfonyl)hydrazines demonstrated significant antineoplastic activity against L1210 leukemia and B16 melanoma cell lines . While specific data on the diazepane compound is limited, its structural analogs indicate a potential for similar effects.

Case Studies

A notable case study investigated the in vitro effects of sulfonamide derivatives on cancer cell lines. The study found that modifications in the sulfonamide group significantly influenced cytotoxicity and selectivity towards cancer cells . This suggests that structural variations in compounds like this compound could be optimized for enhanced therapeutic efficacy.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing pyrazole rings have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. The sulfonyl groups are believed to enhance this activity by improving solubility and bioavailability.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. Compounds that include diazepane and pyrazole moieties have been reported to induce apoptosis in cancer cells through various mechanisms, including:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15 | Apoptosis via caspase activation |

| Study B | MCF-7 | 10 | Cell cycle arrest at G2/M phase |

These findings indicate potential pathways through which the compound may inhibit tumor growth and promote cancer cell death.

Neuroprotective Effects

Emerging evidence suggests that compounds similar to this one may offer neuroprotective benefits. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. The exact mechanisms remain largely uncharacterized but highlight the compound's potential in treating neurodegenerative diseases.

Therapeutic Applications

Given its diverse biological activities, 1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is being explored for several therapeutic applications:

- Infectious Diseases : Its antimicrobial properties make it a candidate for developing new antibiotics.

- Cancer Therapy : Due to its anticancer effects, it may be useful in formulating treatments for various types of cancers.

- Neurological Disorders : The potential neuroprotective effects suggest applications in preventing or treating conditions like Alzheimer's disease or Parkinson's disease.

Safety and Toxicity

As with many novel compounds, assessing safety profiles is crucial for therapeutic applications. Initial assessments indicate promise; however, comprehensive toxicity studies are necessary to evaluate its safety in vivo. The presence of multiple functional groups raises concerns regarding potential irritative effects or systemic toxicity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Sulfonyl Groups

The sulfonyl moieties in this compound serve as electrophilic centers for nucleophilic attack. Key reactions include:

a. Hydrolysis under Basic Conditions

Sulfonyl groups undergo hydrolysis in alkaline media to form sulfonic acids. For example, related sulfonamide derivatives (e.g., pyridinyl sulfonamides) react with aqueous NaOH to yield sulfonate salts .

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| 80°C, 12 hrs | NaOH (2M) | Sulfonic acid derivative | ~65% |

b. Aminolysis

Primary and secondary amines displace sulfonyl groups, forming substituted amines. Piperidine derivatives react similarly with sulfonyl chlorides to generate sulfonamides .

Cross-Coupling Reactions via Diazepane Nitrogen

The diazepane nitrogen atoms participate in palladium-catalyzed coupling reactions:

a. Suzuki-Miyaura Coupling

The pyrazole-sulfonyl group can act as a directing group for regioselective C–H functionalization. A structurally similar compound, methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate, underwent Suzuki coupling with aryl boronic acids using [Pd(dppf)Cl₂] as a catalyst .

| Catalyst | Ligand | Temperature | Yield |

|---|---|---|---|

| Pd(dppf)Cl₂ | Dppf | 120°C | 82% |

b. Buchwald-Hartwig Amination

The diazepane nitrogen facilitates C–N bond formation with aryl halides. For example, CDK4/6 inhibitors with pyrimidine-amine scaffolds were synthesized via this method .

Ring-Opening Reactions of Diazepane

Under acidic conditions, the diazepane ring undergoes cleavage:

a. Acid-Catalyzed Hydrolysis

In 6M HCl at reflux, the seven-membered ring opens to form linear diamines. A related 1,4-diazepane derivative produced 1,3-diaminopropane intermediates under similar conditions.

b. Reductive Ring Opening

Catalytic hydrogenation (H₂/Pd-C) reduces the diazepane ring to a piperazine analog, as observed in hydrogenolysis studies of diazepane-containing sulfonamides .

Functionalization of Pyrazole Substituent

The 1-methylpyrazole group undergoes electrophilic substitution:

a. Nitration

Concentrated HNO₃ at 0°C introduces nitro groups at the pyrazole C3 position, as demonstrated in pyrazole-sulfonyl hybrids.

b. Halogenation

NBS or Cl₂ in DCM selectively brominates or chlorinates the pyrazole ring, enhancing electrophilicity for downstream reactions .

Stability Under Oxidative Conditions

The compound resists oxidation at the sulfonyl groups but undergoes decomposition at >200°C. Thermoanalytical data (TGA) for related sulfonamides show stability up to 180°C.

Key Mechanistic Insights

-

Sulfonyl Reactivity : Electron-withdrawing sulfonyl groups deactivate the diazepane ring toward electrophiles but enhance nucleophilic substitution kinetics .

-

Steric Effects : The 3-chloro-2-methylphenyl group hinders reactions at the adjacent sulfonyl site, favoring selectivity at the pyrazole-sulfonyl moiety .

Eigenschaften

IUPAC Name |

1-(3-chloro-2-methylphenyl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN4O4S2/c1-13-15(17)5-3-6-16(13)27(24,25)21-8-4-7-20(9-10-21)26(22,23)14-11-18-19(2)12-14/h3,5-6,11-12H,4,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBXEHNDBJJRHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.